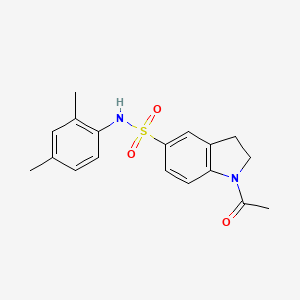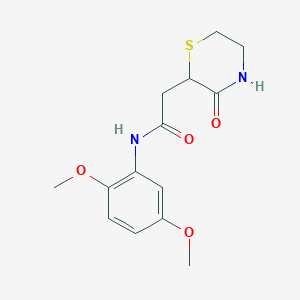![molecular formula C16H18BrN3O3 B4397325 Ethyl 2-[4-[(2-bromobenzoyl)amino]-3,5-dimethylpyrazol-1-yl]acetate](/img/structure/B4397325.png)
Ethyl 2-[4-[(2-bromobenzoyl)amino]-3,5-dimethylpyrazol-1-yl]acetate
概要
説明
Ethyl {4-[(2-bromobenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a bromobenzoyl group, a dimethylpyrazolyl moiety, and an ethyl acetate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[4-[(2-bromobenzoyl)amino]-3,5-dimethylpyrazol-1-yl]acetate typically involves the following steps:
Formation of the Pyrazole Core: The pyrazole core can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Bromobenzoyl Group: The bromobenzoyl group can be introduced via an acylation reaction using 2-bromobenzoyl chloride in the presence of a base such as pyridine.
Esterification: The final step involves the esterification of the pyrazole derivative with ethyl acetate in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Ethyl {4-[(2-bromobenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Ethyl {4-[(2-bromobenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Ethyl 2-[4-[(2-bromobenzoyl)amino]-3,5-dimethylpyrazol-1-yl]acetate involves its interaction with specific molecular targets. The bromobenzoyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrazole core may also play a role in binding to specific proteins, affecting their function and leading to the observed biological effects.
類似化合物との比較
Ethyl {4-[(2-bromobenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate can be compared with other similar compounds such as:
- **Ethyl 4-{[(2-bromobenzoyl)amino]carbonothioyl}amino}benzoate
- **Ethyl 2-{[(2-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino}-4-phenyl-3-thiophenecarboxylate
- **Ethyl 5-acetyl-2-{[(2-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino}-4-methyl-3-thiophenecarboxylate
These compounds share structural similarities but differ in their functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activities.
Ethyl {4-[(2-bromobenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate stands out due to its unique combination of a bromobenzoyl group and a pyrazole core, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
ethyl 2-[4-[(2-bromobenzoyl)amino]-3,5-dimethylpyrazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O3/c1-4-23-14(21)9-20-11(3)15(10(2)19-20)18-16(22)12-7-5-6-8-13(12)17/h5-8H,4,9H2,1-3H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDWZBOWIOUYCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(C(=N1)C)NC(=O)C2=CC=CC=C2Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3,4,5-trimethoxy-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B4397264.png)
![2-(4-fluorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B4397272.png)
![2-(4-ethylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4397281.png)
![N-[5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methoxyphenyl]acetamide](/img/structure/B4397297.png)


![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B4397324.png)
![2-(2-chloro-4-{[(4-phenoxyphenyl)amino]methyl}phenoxy)acetamide](/img/structure/B4397326.png)
![2-(4-ethylphenoxy)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4397334.png)
![N-[(5-bromo-2-prop-2-enoxyphenyl)methyl]propan-2-amine;hydrochloride](/img/structure/B4397335.png)
![2-{4-[(ISOPROPYLAMINO)SULFONYL]-2-METHYLPHENOXY}-N~1~-(4-METHYLBENZYL)ACETAMIDE](/img/structure/B4397336.png)
